1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . The aryl azides are prepared from sodium azide and diazonium salts obtained from anilines . This method is commonly used in laboratory settings for small-scale synthesis. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but lacks the cyclopropyl group.
1H-1,2,3-Triazole-5-carboxylic acid: Another isomer with different positioning of the carboxylic acid group.
1,2,4-Triazole-3-carboxylic acid: A different triazole isomer with distinct chemical properties.
The uniqueness of this compound lies in its cyclopropyl group, which can impart different chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
1-cyclopropyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVWQZNYJKJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188375-37-2 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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